4-[(2-Chlorophenyl)methyl]oxan-4-amine hydrochloride
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Overview
Description
“4-[(2-Chlorophenyl)methyl]oxan-4-amine hydrochloride” is a chemical compound with the CAS number 1439902-49-4 . It is a powder in physical form . The IUPAC name for this compound is 4-(2-chlorobenzyl)tetrahydro-2H-pyran-4-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H15ClFNO.ClH/c13-11-7-10(14)2-1-9(11)8-12(15)3-5-16-6-4-12;/h1-2,7H,3-6,8,15H2;1H . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 280.17 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis and Characterization
Compounds with chlorophenyl groups have been synthesized and characterized for their potential applications in various fields, including medicinal chemistry and material science. For example, the synthesis and in vitro anticancer evaluation of novel 1,2,4-triazolin-3-one derivatives, including those with chlorophenyl groups, have shown activity against a range of cancer cell lines, suggesting their potential as anticancer agents (P. Kattimani et al., 2013).
Antimicrobial Agents
Compounds derived from chlorophenyl amino groups have been explored for their antimicrobial properties. For instance, the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents indicates the potential use of these compounds in developing new antimicrobial treatments (P. Sah et al., 2014).
Corrosion Inhibition
Amine derivatives have been studied for their efficacy as corrosion inhibitors for metals. Research on the synthesis of amine derivative compounds and their performance as corrosion inhibitors on mild steel in HCl medium offers insights into the protective mechanisms these compounds can provide against corrosion, highlighting their potential industrial applications (Y. Boughoues et al., 2020).
Electrochemical Applications
Research into the electrochemical behavior of compounds, especially those involving chlorophenol or related structures, can inform on their utility in electrochemical sensors, degradation of pollutants, or as components in electrochemical devices. Studies on the oxidation of chlorophenols at boron-doped diamond electrodes, for instance, provide valuable information on the electrochemical degradation of pollutants, which can be applied in wastewater treatment technologies (M. Rodrigo et al., 2001).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]oxan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-11-4-2-1-3-10(11)9-12(14)5-7-15-8-6-12;/h1-4H,5-9,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIKDNLPBQAOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=CC=C2Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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